3-Chloro-2-fluoro-5-iodobenzoic acid
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Overview
Description
3-Chloro-2-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3ClFIO2 and a molecular weight of 300.46 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzoic acid core, making it a halogenated benzoic acid derivative. It is commonly used in various chemical research and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-iodobenzoic acid typically involves halogenation reactions starting from a suitable benzoic acid derivative. One common method involves the sequential introduction of chlorine, fluorine, and iodine atoms onto the benzoic acid ring. The reaction conditions often include the use of halogenating agents such as N-chlorosuccinimide (NCS), Selectfluor, and iodine in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and dehalogenated derivatives .
Scientific Research Applications
3-Chloro-2-fluoro-5-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in halogenation and coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-iodobenzoic acid involves its reactivity towards various chemical reagents and its ability to participate in substitution, oxidation, and reduction reactions. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization of the benzoic acid core. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the chlorine atom.
3-Chloro-2-fluorobenzoic acid: Similar structure but lacks the iodine atom.
3-Chloro-5-iodobenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Chloro-2-fluoro-5-iodobenzoic acid is unique due to the presence of all three halogen atoms (chlorine, fluorine, and iodine) on the benzoic acid ring. This unique combination of halogens imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
3-chloro-2-fluoro-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKLXXFYOXTQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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